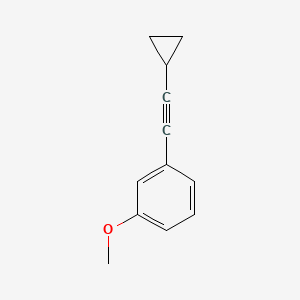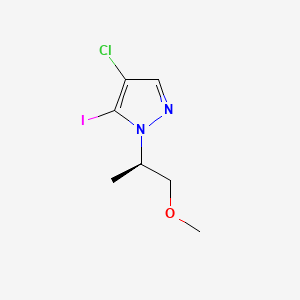
(R)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazole ring, along with a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Alkylation: The methoxypropan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials, catalysts, and ligands.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine
In medicine, ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is explored for its therapeutic potential. It is investigated as a lead compound in drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with specific functionalities.
Mechanism of Action
The mechanism of action of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to desired therapeutic or biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Metolachlor: A herbicide with a similar methoxypropan-2-yl group.
®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate: A compound with a similar alkyl group.
®-1-Methoxypropan-2-yl cyclohexane-1,4-diamine: Another compound with a similar methoxypropan-2-yl group.
Uniqueness
®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10ClIN2O |
|---|---|
Molecular Weight |
300.52 g/mol |
IUPAC Name |
4-chloro-5-iodo-1-[(2R)-1-methoxypropan-2-yl]pyrazole |
InChI |
InChI=1S/C7H10ClIN2O/c1-5(4-12-2)11-7(9)6(8)3-10-11/h3,5H,4H2,1-2H3/t5-/m1/s1 |
InChI Key |
LYMSUPQLJIZSDJ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](COC)N1C(=C(C=N1)Cl)I |
Canonical SMILES |
CC(COC)N1C(=C(C=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


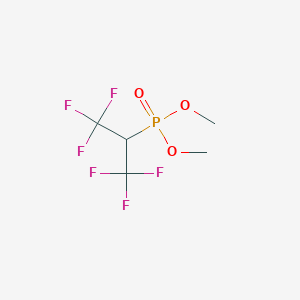
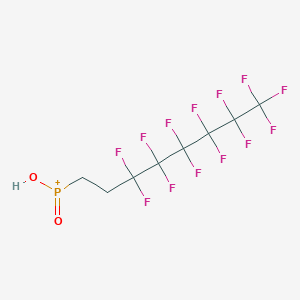
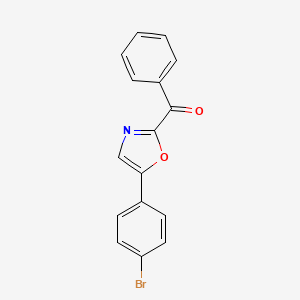
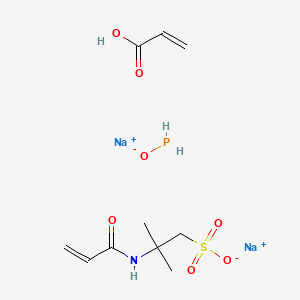
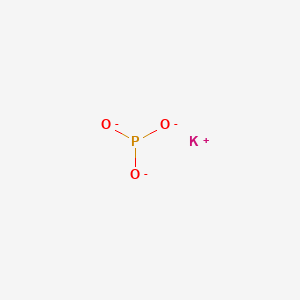


![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
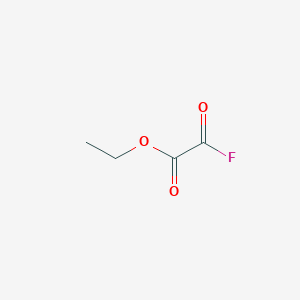
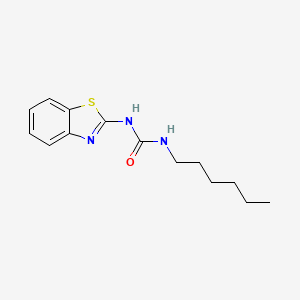
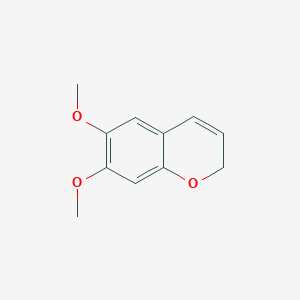
![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
